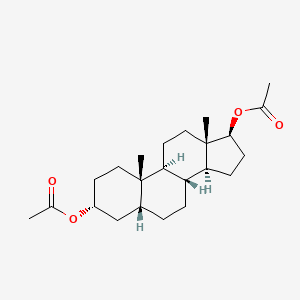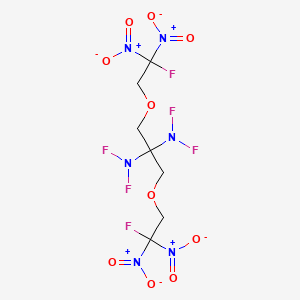
2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5’-deoxyadenosine is a fluorinated nucleoside analog. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5’-deoxyadenosine typically involves the enzymatic catalysis by fluorinase. This enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine (SAM) and fluoride ion to generate 2-fluoro-5’-deoxyadenosine . The reaction conditions are generally mild, making this method highly efficient and selective.
Industrial Production Methods: Industrial production of fluorinated compounds, including 2-fluoro-5’-deoxyadenosine, often involves fermentation methods using engineered microorganisms. These microorganisms are designed to integrate substrate transporters, product degradation pathways, and other necessary components to efficiently produce the desired fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including nucleophilic substitution and enzymatic defluorination. The fluorinase enzyme catalyzes the nucleophilic attack of fluoride ion on S-adenosyl-L-methionine to form the carbon-fluorine bond .
Common Reagents and Conditions: The common reagents used in the synthesis of 2-fluoro-5’-deoxyadenosine include S-adenosyl-L-methionine and fluoride ion. The reaction conditions are typically mild, involving aqueous solutions and ambient temperatures .
Major Products: The major product of the fluorinase-catalyzed reaction is 2-fluoro-5’-deoxyadenosine, with L-methionine as a byproduct .
Aplicaciones Científicas De Investigación
2-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various molecular targets. The fluorinase enzyme catalyzes the formation of the carbon-fluorine bond, which is crucial for its biological activity. The compound can inhibit certain enzymes and interfere with nucleic acid metabolism, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
- 2-Fluoro-2’-deoxyadenosine
- 2-Fluoroadenosine
- 2-Chloro-2’-deoxyadenosine
Comparison: 2-Fluoro-5’-deoxyadenosine is unique due to its specific fluorination at the 5’ position, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it exhibits higher stability and bioavailability, making it more suitable for certain applications .
Propiedades
Número CAS |
37076-78-1 |
|---|---|
Fórmula molecular |
C10H12FN5O3 |
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15) |
Clave InChI |
JHHDPGPTPONLOU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)


